6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
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Description
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, is a chemical compound with the molecular formula C8H9N . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed in 3D using Java or Javascript . The IUPAC Standard InChIKey for this compound is KRNSYSYRLQDHDK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical and Chemical Properties Analysis
The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJHLKKHXGPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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